![molecular formula C14H22N2O16P2 B088520 Uridine diphosphate arabinose CAS No. 14697-41-7](/img/structure/B88520.png)
Uridine diphosphate arabinose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine diphosphate arabinose (UDP-arabinose) is a nucleotide sugar that plays a crucial role in the biosynthesis of plant cell wall polysaccharides. It is synthesized from UDP-glucose by the enzyme UDP-glucose dehydrogenase and then converted to arabinose by the enzyme UDP-arabinose mutase. UDP-arabinose is involved in the synthesis of arabinogalactan proteins, pectins, and hemicelluloses, which are important components of the plant cell wall.
Mechanism of Action
UDP-arabinose acts as a substrate for glycosyltransferases, which transfer arabinose residues to various acceptor molecules. This process is essential for the biosynthesis of arabinogalactan proteins, pectins, and hemicelluloses. UDP-arabinose is also involved in the modification of other polysaccharides, such as xyloglucans and cellulose.
Biochemical and Physiological Effects:
UDP-arabinose is a critical component of the plant cell wall and is involved in various physiological processes. It has been found to affect plant growth and development, stress responses, and pathogen defense. UDP-arabinose has also been studied for its potential use in biotechnology, such as in the engineering of plant cell walls for improved biomass production and biofuel production.
Advantages and Limitations for Lab Experiments
UDP-arabinose is a valuable tool for studying plant cell wall biosynthesis and modification. Its availability as a purified enzyme or chemical allows for in vitro studies of glycosyltransferase activity and polysaccharide biosynthesis. However, the synthesis of UDP-arabinose can be challenging, and its stability in vitro is limited.
Future Directions
Further research is needed to fully understand the role of UDP-arabinose in plant biology and biochemistry. Studies on the regulation of UDP-arabinose biosynthesis and the glycosyltransferases involved in its utilization are needed. The potential use of UDP-arabinose in biotechnology, such as in the engineering of plant cell walls for improved biomass production and biofuel production, should also be explored. Overall, UDP-arabinose is a critical component of the plant cell wall and is an important area of research in plant biology and biotechnology.
Synthesis Methods
UDP-arabinose can be synthesized in vitro using UDP-glucose dehydrogenase and UDP-arabinose mutase enzymes. These enzymes can be purified from various plant tissues or expressed in recombinant systems. The synthesis of UDP-arabinose can also be achieved through chemical synthesis.
Scientific Research Applications
UDP-arabinose has been extensively studied in plant biology and biochemistry. It is an essential component of the plant cell wall and is involved in various cellular processes. UDP-arabinose has been found to play a critical role in plant growth and development, stress responses, and pathogen defense. It has also been studied for its potential use in biotechnology, such as in the engineering of plant cell walls for improved biomass production and biofuel production.
properties
CAS RN |
14697-41-7 |
---|---|
Molecular Formula |
C14H22N2O16P2 |
Molecular Weight |
536.28 g/mol |
IUPAC Name |
[[(3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C14H22N2O16P2/c17-3-4-6(19)7(20)10(29-4)12(31-34(27,28)32-33(24,25)26)11-8(21)9(22)13(30-11)16-2-1-5(18)15-14(16)23/h1-2,4,6-13,17,19-22H,3H2,(H,27,28)(H,15,18,23)(H2,24,25,26)/t4-,6-,7+,8-,9+,10?,11-,12?,13+/m0/s1 |
InChI Key |
JCPSMIOSLWKUPV-XQQPQPTDSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)C(C3[C@@H]([C@H]([C@@H](O3)CO)O)O)OP(=O)(O)OP(=O)(O)O)O)O |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(C3C(C(C(O3)CO)O)O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(C3C(C(C(O3)CO)O)O)OP(=O)(O)OP(=O)(O)O)O)O |
synonyms |
UDP arabinose UDP-arabinofuranose UDP-arabinopyranose UDP-Araf UDP-Arap uridine diphosphate arabinose uridine diphosphate arabinose, (beta-L)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.